Methyl 2-oxocyclotetradecane-1-carboxylate
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Overview
Description
Methyl 2-oxocyclotetradecane-1-carboxylate: is an organic compound with a molecular structure that includes a cyclotetradecane ring with a ketone and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-oxocyclotetradecane-1-carboxylate can be synthesized through various methods. One common approach involves the cyclization of long-chain dicarboxylic acids followed by esterification. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete cyclization and esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxocyclotetradecane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-oxocyclotetradecane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and ketone groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-oxocyclotetradecane-1-carboxylate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s effects are mediated through these interactions, which can alter the activity of specific proteins and enzymes.
Comparison with Similar Compounds
- Methyl 2-oxocyclopentanecarboxylate
- Methyl 2-oxocyclohexanecarboxylate
- Methyl 2-oxo-1-cycloheptanecarboxylate
Comparison: Methyl 2-oxocyclotetradecane-1-carboxylate is unique due to its larger ring size, which can influence its chemical reactivity and physical properties. Compared to smaller ring compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
3603-98-3 |
---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
methyl 2-oxocyclotetradecane-1-carboxylate |
InChI |
InChI=1S/C16H28O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15(14)17/h14H,2-13H2,1H3 |
InChI Key |
DKLWPTRVDDDKAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCCCCCCCCCC1=O |
Origin of Product |
United States |
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